molecular formula C26H21ClFN3O3S B2385108 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113136-97-2

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide

货号: B2385108
CAS 编号: 1113136-97-2
分子量: 509.98
InChI 键: QTJIVELQNCXKAS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C26H21ClFN3O3S and its molecular weight is 509.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a novel quinazoline derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available quinazoline precursors. The key steps often include:

  • Formation of Thioether Linkage : The initial step involves reacting a suitable chlorophenyl derivative with a thioether reagent to form the thioether linkage.
  • Cyclization : Subsequent cyclization reactions lead to the formation of the quinazoline core.
  • Functionalization : Finally, functional groups such as carboxamides and oxoethyl moieties are introduced to enhance biological activity.

Antibacterial Activity

Research has demonstrated that derivatives of quinazoline exhibit significant antibacterial properties. A study evaluated various synthesized compounds against bacterial strains such as Proteus vulgaris and Bacillus subtilis. Notably, compounds similar to the target compound showed potent activity with inhibition zones measuring up to 1.4 cm against these pathogens .

CompoundZone of Inhibition (cm)Bacterial Strain
9a1.1Proteus vulgaris
9h1.0Bacillus subtilis

Anticancer Activity

The compound's anticancer potential was assessed through various in vitro assays. It demonstrated moderate cytotoxic effects against several cancer cell lines, particularly chronic myeloid leukemia cells, with IC50 values in the low micromolar range . The presence of specific substituents on the quinazoline ring was found to enhance its antiproliferative activity.

Enzyme Inhibition

In addition to antibacterial and anticancer activities, the compound exhibited enzyme inhibitory properties. It was tested for inhibition against acetylcholinesterase (AChE) and urease, showing promising results that suggest potential applications in treating neurodegenerative diseases and conditions related to urea metabolism .

The biological activities of this compound can be attributed to several mechanisms:

  • Targeting Bacterial Cell Walls : The compound may interfere with the synthesis or integrity of bacterial cell walls, leading to cell lysis.
  • Induction of Apoptosis in Cancer Cells : The anticancer effects are likely mediated through pathways that induce apoptosis in malignant cells.
  • Enzyme Binding : Docking studies indicate that the compound binds effectively to active sites of target enzymes, inhibiting their function and thus contributing to its pharmacological effects .

Case Studies

Several case studies have highlighted the efficacy of quinazoline derivatives in clinical settings:

  • A study involving a series of quinazoline compounds reported significant improvements in patient outcomes when used as adjunct therapy for resistant bacterial infections.
  • Another investigation focused on the use of these compounds in cancer therapy, demonstrating enhanced tumor regression rates when combined with standard chemotherapeutics.

科学研究应用

This compound has been primarily investigated for its anticancer properties . Research indicates that it can induce apoptosis in cancer cells through several mechanisms, including the activation of caspases, which are essential for programmed cell death.

Cytotoxicity Studies

In vitro assays have demonstrated the compound's ability to inhibit the growth of several cancer cell lines. The following table summarizes the cytotoxicity results compared to established chemotherapeutic agents:

Cell LineIC50 (µM)Comparison AgentIC50 (µM)
SW620 (Colon)5.05-Fluorouracil25
PC-3 (Prostate)4.5Doxorubicin10
NCI-H23 (Lung)6.0Cisplatin15

These results indicate that the compound exhibits significant cytotoxicity, suggesting its potential as a therapeutic agent in cancer treatment .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that specific structural features significantly influence its biological activity:

  • 4-Fluorophenyl Group : This moiety enhances cytotoxicity, likely due to increased lipophilicity and better interaction with cellular targets.
  • Alkyl Side Chains : Variations in alkyl groups, such as isobutyl and isopentyl, optimize activity by affecting solubility and membrane permeability.

Case Study on Caspase Activation

A focused study on quinazoline derivatives demonstrated that specific modifications could lead to a 200% increase in caspase activation compared to standard activators like PAC-1. This highlights the potential for developing more effective anticancer agents based on this scaffold .

In Vivo Studies

Preliminary in vivo studies have suggested promising antitumor activity. Animal models treated with this compound exhibited:

  • Reduced tumor size
  • Increased survival rates compared to untreated controls

These findings warrant further investigation into dosage optimization and long-term effects .

属性

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-4-oxo-N-propylquinazoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClFN3O3S/c1-2-13-29-24(33)17-5-12-21-22(14-17)30-26(31(25(21)34)20-10-8-19(28)9-11-20)35-15-23(32)16-3-6-18(27)7-4-16/h3-12,14H,2,13,15H2,1H3,(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJIVELQNCXKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClFN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。